molecular formula C8H10N2S B13005847 3,6-Dimethylpyridine-2-carbothioamide

3,6-Dimethylpyridine-2-carbothioamide

Cat. No.: B13005847
M. Wt: 166.25 g/mol
InChI Key: ISULQZMBLUQFAN-UHFFFAOYSA-N
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Description

3,6-Dimethylpyridine-2-carbothioamide is an organic compound with the molecular formula C8H10N2S It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3 and 6 positions and a carbothioamide group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylpyridine-2-carbothioamide typically involves the reaction of 3,6-dimethylpyridine with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylpyridine-2-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The methyl groups and the carbothioamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3,6-Dimethylpyridine-2-carbothioamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to certain biologically active molecules suggests it may have pharmacological properties.

    Industry: It is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyridine-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Similar in structure but lacks the carbothioamide group.

    3,5-Dimethylpyridine-2-carbothioamide: Similar but with different methyl group positions.

    Pyridine-2-carbothioamide: Lacks the methyl groups.

Uniqueness

3,6-Dimethylpyridine-2-carbothioamide is unique due to the specific positioning of its methyl groups and the presence of the carbothioamide group. This combination of structural features imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

3,6-dimethylpyridine-2-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-5-3-4-6(2)10-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)

InChI Key

ISULQZMBLUQFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C(=S)N

Origin of Product

United States

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